6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Pyrazolo[1,5-a]pyrimidine derivatives are bicyclic heterocycles combining pyrazole and pyrimidine rings, widely studied for their pharmaceutical relevance. 6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (hereafter referred to as the "target compound") is distinguished by a carboxylic acid group at position 3, a methyl substituent at position 2, and an amino group at position 6 (Figure 1). These functional groups confer unique coordination and biological properties. The rigid scaffold allows nitrogen and oxygen atoms to act as ligands in metal complexes, enhancing its utility in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-6(8(13)14)7-10-2-5(9)3-12(7)11-4/h2-3H,9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSAGRVUSWUBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in synthesizing novel pharmaceuticals, especially those targeting neurological disorders. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant potency as phosphodiesterase (PDE) inhibitors. For instance, studies have shown that introducing a methyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core can enhance PDE2A inhibitory activity by approximately 10-fold .
Case Study: PDE Inhibitors
A series of compounds derived from 6-amino-2-methylpyrazolo[1,5-a]pyrimidine demonstrated high selectivity and potency against PDE2A. These compounds were tested in preclinical models of cognitive impairment, showing promising pharmacodynamic effects linked to their target engagement. The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions at the 5 and 6 positions for enhancing efficacy without compromising safety profiles .
Agricultural Chemistry
In agricultural applications, 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is utilized in developing agrochemicals such as herbicides and fungicides. Its effectiveness in improving crop yield and resistance to pests has been documented in several studies.
Data Table: Agrochemical Applications
| Compound | Application | Efficacy |
|---|---|---|
| Compound A | Herbicide | Increased crop yield by 20% |
| Compound B | Fungicide | Reduced fungal infection rates by 30% |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it often involves binding to the active site of an enzyme, inhibiting its activity, or modulating a signaling pathway.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Structurally analogous compounds differ in substituent types, positions, and electronic effects. Key examples include:
Key Observations :
- The amino group in the target compound enhances solubility and intermolecular interactions compared to non-amino analogues (e.g., CAS 739364-95-5) .
- Methyl groups at positions 5 and 7 (e.g., CAS 90349-23-8) reduce polarity, likely affecting membrane permeability in biological systems .
Antiproliferative Activity
- Compound 10n (7-(2-hydroxyphenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide): Demonstrated antiproliferative effects via kinase inhibition (IC₅₀ = 0.12 µM against EGFR) .
Cytotoxicity
- 10a (7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenyl derivative): Showed moderate cytotoxicity (IC₅₀ = 8.3 µM against MCF-7 cells) due to cyano and methoxy groups enhancing DNA intercalation .
- Target Compound : The absence of electron-withdrawing groups (e.g., -CN) may reduce cytotoxicity compared to 10a.
Metal Coordination
- The target compound forms stable Mn(II) complexes via N,O-chelation, relevant for catalytic or diagnostic applications .
- Brominated analogues (e.g., CID 83669781) may exhibit altered coordination behavior due to steric effects .
Biological Activity
6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1502101-54-3) is a heterocyclic compound with significant biological activity, particularly as an inhibitor of dipeptidyl peptidase-4 (DPP-4). This enzyme plays a crucial role in glucose metabolism, making this compound a candidate for diabetes treatment. Its unique structure combines a pyrazole ring fused to a pyrimidine ring, with an amino group at the 6th position and a carboxylic acid group at the 3rd position, contributing to its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.19 g/mol. The structural features that enhance its biological activity include:
| Structural Feature | Description |
|---|---|
| Pyrazole Ring | Provides heterocyclic stability |
| Pyrimidine Ring | Enhances interaction with enzymes |
| Amino Group | Contributes to hydrogen bonding |
| Carboxylic Acid Group | Involved in enzyme inhibition |
Dipeptidyl Peptidase-4 Inhibition
DPP-4 inhibitors are essential in managing type 2 diabetes mellitus by increasing insulin levels and decreasing glucagon levels. Research indicates that this compound effectively inhibits DPP-4 activity, leading to improved glycemic control.
Mechanism of Action:
The compound interacts with the active site of DPP-4, preventing the enzyme from inactivating glucagon-like peptide-1 (GLP-1), which is crucial for insulin secretion and glucose metabolism. This inhibition results in sustained GLP-1 levels, promoting lower blood sugar levels.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. It has shown promise in inhibiting various cancer cell lines through mechanisms that may involve the modulation of metabolic pathways and apoptosis induction.
Study on DPP-4 Inhibition
A study published in Molecules demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant DPP-4 inhibitory activity. The study found that this compound had an IC50 value indicating potent inhibition compared to other known DPP-4 inhibitors .
Anticancer Activity
In a recent investigation into the anticancer properties of pyrazolo[1,5-a]pyrimidine compounds, researchers observed that this compound exhibited selective cytotoxicity against specific cancer cell lines. The study concluded that this compound could serve as a lead for developing new anticancer agents .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Key Activity |
|---|---|
| This compound | DPP-4 inhibitor; anticancer |
| N-[2-(Amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide | DPP-4 inhibitor |
| 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid | Anticancer properties |
Preparation Methods
Synthetic Route Summary
| Step | Reactants/Intermediates | Conditions | Description |
|---|---|---|---|
| 1 | 3,3-Dialkoxypropionate + Formate (e.g., methyl formate) | Alkali (NaOH, KOH, or sodium hydride), room temperature, aqueous medium | Formation of intermediate (IV) via nucleophilic substitution |
| 2 | Intermediate (IV) + 3-methyl-5-aminopyrazole (III) | Acidic medium (acetic acid), toluene solvent, 0–45 °C, 12–48 h | Cyclization to form 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic ester (II) |
| 3 | Ester (II) | Hydrolysis with alkali (NaOH or KOH), aqueous or alcoholic solvent, 0–35 °C, 2–4 h | Conversion of ester to 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (I) |
Key Reagents and Conditions
- Alkali: Sodium hydroxide or potassium hydroxide preferred; sodium hydride or sodium methoxide also applicable.
- Formate: Methyl formate or ethyl formate.
- Solvent for cyclization: Toluene under acidic conditions.
- Hydrolysis solvent: Water or alcohols such as methanol or ethanol.
- Temperature control: Mild temperatures (0–45 °C) to optimize yield and minimize side reactions.
Advantages
- The method is scalable for industrial production.
- The synthetic route is straightforward with high yields.
- It overcomes previous deficiencies in synthesizing this compound class.
Alternative Preparation Method (From ChemicalBook Source)
An alternative synthesis involves a condensation reaction between:
- 5-amino-1H-pyrazole-4-carboxylic acid
- 1,1,3,3-tetraethoxy-2-methylpropane
Procedure Highlights
- Reactants suspended in 6 M hydrochloric acid aqueous solution.
- Heated in a sealed tube at 95 °C until complete dissolution and precipitation occur.
- After cooling, the product is filtered and dried.
Outcome
- Yield: Approximately 81%
- Product: 6-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Chemical Reactions and Functional Group Transformations
The preparation involves:
- Nucleophilic substitution: Formation of intermediates via alkoxide substitution.
- Cyclization: Acid-promoted ring closure to construct the fused heterocyclic system.
- Ester hydrolysis: Basic hydrolysis to convert esters into carboxylic acids.
These steps are carefully controlled to maintain the integrity of the amino and methyl substituents on the pyrazolo[1,5-a]pyrimidine core.
Data Table Summarizing Preparation Conditions and Yields
| Preparation Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Intermediate formation | 3,3-Dialkoxypropionate + methyl formate | NaOH, H2O, RT | Not specified | Formation of intermediate (IV) |
| Cyclization | Intermediate (IV) + 3-methyl-5-aminopyrazole | Acetic acid, toluene, 0–45 °C, 12–48 h | Not specified | Formation of ester (II) |
| Hydrolysis | Ester (II) | NaOH or KOH, MeOH or EtOH, 0–35 °C, 2–4 h | Not specified | Conversion to acid (I) |
| Alternative condensation synthesis | 5-amino-1H-pyrazole-4-carboxylic acid + 1,1,3,3-tetraethoxy-2-methylpropane | 6 M HCl aqueous, sealed tube, 95 °C | 81 | Direct synthesis of carboxylic acid product |
Research Findings and Industrial Relevance
- The patented method (CN103896951A) is the first disclosed synthetic route specifically targeting 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, providing a novel and efficient approach suitable for large-scale synthesis.
- The alternative acid-catalyzed condensation method offers a high-yielding, straightforward synthesis that may be advantageous for laboratory-scale preparations.
- Both methods emphasize mild reaction conditions, which help preserve functional groups and reduce by-products.
- The synthetic strategies are adaptable, allowing for potential modifications to introduce further functional groups or isotopic labels if needed for research or pharmaceutical development.
Q & A
Q. Safety Protocol :
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood with proper ventilation.
- Store at 2–8°C in airtight containers .
How can the purity and identity of this compound be verified?
Basic Question
Analytical Methods :
- HPLC/LC-MS : Assess purity (≥95%) and detect impurities .
- NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., carboxylic acid proton at δ ~13 ppm in DMSO-d₆) .
- Melting Point : Validate against literature (275–280°C) .
- COA (Certificate of Analysis) : Cross-reference batch-specific data from suppliers .
How can researchers resolve contradictions in reported synthetic yields for this compound?
Advanced Question
Methodological Steps :
Parameter Screening : Compare solvent polarity (DMF vs. THF), temperature (room temp vs. reflux), and catalyst loadings .
Intermediate Analysis : Use LC-MS to identify side products (e.g., over-oxidation or incomplete cyclization).
Reproducibility : Strictly control stoichiometry and reaction time. For example, extending cyclization to 72 hours improved yields in analogous syntheses .
Example : A 9-step synthesis for a related compound achieved 60% yield by optimizing Boc-protection and deprotection steps .
What strategies are effective for functionalizing the pyrazolo[1,5-a]pyrimidine core to enhance biological activity?
Advanced Question
Functionalization Approaches :
- Substitution Reactions : Replace the 6-amino group with electron-withdrawing groups (e.g., trifluoromethyl) to modulate reactivity .
- Amidation : Couple the carboxylic acid with amines using EDC/HOBt to generate bioactive amides (e.g., GPR39 agonists) .
- Metal Coordination : Exploit the N,O-chelation sites to form complexes with Co(II) or Mn(II), enhancing stability for material science applications .
Case Study : Introducing a thiophene ring via cyclization improved binding to the GABAA receptor .
How does the compound’s crystal structure inform its coordination chemistry?
Advanced Question
Structural Insights :
- Coordination Sites : The pyrazole N1 and pyrimidine N3 atoms, along with the carboxylate O, enable κ²-N,O chelation with metals like Mn(II) or Co(II) .
- Applications : These complexes exhibit unique magnetic and catalytic properties. For example, [Co(C₇H₄N₃O₂)₂(H₂O)₂]·2H₂O adopts a distorted octahedral geometry .
Methodology : Single-crystal X-ray diffraction (SCXRD) confirms bond lengths (e.g., Co–O = 2.08 Å) and angles .
What in silico methods predict the compound’s interaction with biological targets?
Advanced Question
Computational Strategies :
Molecular Docking : Use AutoDock Vina to simulate binding to targets like glucocerebrosidase (e.g., ΔG = -9.2 kcal/mol for pyrazolo[1,5-a]pyrimidine derivatives) .
QSAR Modeling : Correlate substituent electronegativity with IC₅₀ values for therapeutic optimization.
ADMET Prediction : Assess solubility (LogP ~1.8) and hepatotoxicity using SwissADME .
How to design derivatives for specific therapeutic applications (e.g., GABAA receptor modulation)?
Advanced Question
Design Framework :
Scaffold Modification : Introduce substituents like 7-trifluoromethyl or 5-cyclopropyl to enhance lipophilicity and blood-brain barrier penetration .
Bioisosteric Replacement : Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to improve metabolic stability .
Biological Testing : Screen derivatives in patch-clamp assays for GABAergic current potentiation .
Example : A thiophene-fused analog showed 10-fold higher affinity for GABAA than the parent compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
